(S)-2-Aminooctanedioic acid can be derived from natural sources, particularly through the metabolism of certain amino acids. It is part of the family of amino acids that are crucial for protein synthesis and other metabolic pathways. The compound is classified as a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins but can play significant roles in metabolic processes.
The synthesis of (S)-2-Aminooctanedioic acid can be achieved through various methods, including both natural extraction and synthetic routes.
The molecular structure of (S)-2-Aminooctanedioic acid features a central carbon atom bonded to an amino group (-NH₂), two carboxylic acid groups (-COOH), and a hydrocarbon chain. The stereochemistry is significant; the (S) configuration indicates that the amino group is positioned in a specific spatial arrangement relative to the carboxyl groups.
(S)-2-Aminooctanedioic acid participates in various chemical reactions typical for amino acids:
The mechanism of action for (S)-2-Aminooctanedioic acid primarily revolves around its role as a substrate in enzymatic reactions:
(S)-2-Aminooctanedioic acid exhibits several notable physical and chemical properties:
(S)-2-Aminooctanedioic acid has several scientific applications:
The de novo biosynthesis of (S)-2-Aminooctanedioic acid leverages precursor metabolites from central carbon metabolism through engineered enzyme cascades. Bacillus subtilis threonine deaminase catalyzes the initial deamination of L-threonine to form 2-ketobutyrate, establishing the carbon backbone for downstream elongation [2] [6]. This intermediate is subsequently aminated by a mutated glutamate dehydrogenase (EcGDH'M) from Escherichia coli, which exhibits enhanced affinity for non-canonical keto acids. The synergy between these enzymes enables the stereoselective synthesis of (S)-2-aminobutyric acid—a key precursor for (S)-2-Aminooctanedioic acid—achieving intracellular titers of 0.40 mg/L in Saccharomyces cerevisiae [2]. Critical to this pathway’s efficiency is the co-localization of enzymes via synthetic protein scaffolds, which minimizes intermediate diffusion and mitigates metabolic crosstalk.
The amination step necessitates NADPH-dependent reduction, creating co-factor dependency that limits pathway flux. To address this, modular co-factor recycling systems have been engineered:
ω-Transaminases (ω-TAs) enable stereocontrolled amination of 7-ketoheptanoic acid to (S)-2-Aminooctanedioic acid, achieving enantiomeric excess (e.e.) >99% [9]. Fusarium fujikuroi Apf7—a fungal transaminase within the apicidin F biosynthetic cluster—exhibits high activity toward C₈ dicarboxylic acid precursors. Enzyme engineering via substrate tunneling redesign has expanded the binding pocket to accommodate the extended aliphatic chain, doubling catalytic efficiency (kcat/KM = 1.2 × 10⁴ M⁻¹s⁻¹) [9].
Table 1: Performance of Engineered Transaminases for (S)-2-Aminooctanedioic Acid Synthesis
Enzyme Source | Mutation Sites | kcat (s⁻¹) | e.e. (%) | Product Titer (g/L) |
---|---|---|---|---|
Fusarium fujikuroi Apf7 | V38A/L153M | 4.7 | >99.5 | 2.1 |
Chromobacterium sp. TA | F88Y/A231G | 6.2 | 99.2 | 3.5 |
Arthrobacter ω-TA | S223P/R276L | 3.9 | 98.7 | 1.8 |
Heterogeneous biocatalysis addresses limitations in enzyme stability and recyclability. Cross-linked enzyme aggregates (CLEAs) co-immobilize threonine deaminase, glutamate dehydrogenase, and transaminases on chitosan microcarriers, enhancing thermal stability (Topt 55°C vs. 37°C for free enzymes) [3] [6]. Continuous production using packed-bed reactors with immobilized enzymes achieves space-time yields of 8.3 g/L/day—35% higher than batch systems—while maintaining >90% activity over 15 operational cycles. Key advances include:
Endogenous L-threonine biosynthesis in S. cerevisiae is constrained by allosteric inhibition of aspartate kinase (Hom3). Structure-guided mutagenesis of Hom3’s regulatory domain (T352I, S359A) abolished feedback control by threonine, increasing intracellular L-threonine pools by 3.1-fold [2] [6]. This deregulation elevated (S)-2-aminobutyric acid titers to 0.49 mg/L without precursor feeding. Parallel engineering in E. coli targeted DAHP synthase (AroGfbr), introducing D146N/L175C mutations to desensitize aromatic amino acid inhibition, thereby increasing chorismate flux—a precursor for aromatic α-keto acid elongation [4].
Multiplexed genome editing enables coordinated pathway optimization:
Table 2: Impact of CRISPR-Mediated Modifications on (S)-2-Aminooctanedioic Acid Precursor Flux
Host Strain | Genetic Modification | Target Pathway | Precursor Increase | Product Titer Change |
---|---|---|---|---|
S. cerevisiae | HOM3fbr> + GDH2 overexpression | Aspartate-derived amino acids | L-Thr: 3.1× | +22.5% vs. wild-type |
E. coli | aroGfbr> + tyrAfbr> | Chorismate biosynthesis | Chorismate: 6.8× | Not reported |
P. putida | ΔilvA + gdh integration | Branched-chain amino acids | 2-KB: 4.2× | +40.1% vs. control |
Abbreviations: L-Thr = L-threonine; 2-KB = 2-ketobutyrate
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